molecular formula C22H23NO4 B4622645 N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No. B4622645
M. Wt: 365.4 g/mol
InChI Key: HREYHUAIHZRASY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions including reduction, acetylation, ethylation, and condensation. Improvements in synthesis methods have been reported, such as one-pot procedures and the use of alternative reagents for cost-effectiveness and efficiency. These methods might be applicable to the synthesis of N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide, highlighting the importance of optimizing synthesis routes for better yields and purity (Gong Fenga, 2007).

Molecular Structure Analysis

Crystallography and spectroscopy are essential for analyzing the molecular structure of chemical compounds. Studies on similar compounds have utilized X-ray crystallography to determine molecular conformation, revealing syn or anti conformations of N—H bonds relative to substituents. These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the compound (B. Gowda, S. Foro, H. Fuess, 2007).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-4-6-16-11-21(25)27-19-12-17(9-10-18(16)19)26-13-20(24)23-22-14(2)7-5-8-15(22)3/h5,7-12H,4,6,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREYHUAIHZRASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 4
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

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